4-Nitrothioanisole

Übersicht

Beschreibung

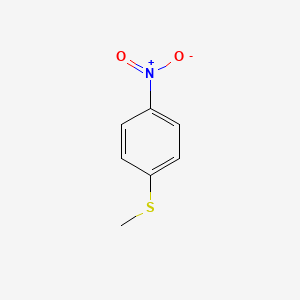

4-Nitrothioanisole, also known as methyl-4-nitrophenyl sulfide, is an organic compound with the molecular formula C7H7NO2S. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a thioether group (-SCH3). This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitrothioanisole can be synthesized through the reaction of 4-nitrochlorobenzene with sodium disulfide (Na2S2) in a single vessel without intermediate isolation . The reaction typically involves the following steps:

- Dissolving 4-nitrochlorobenzene in a suitable solvent.

- Adding sodium disulfide to the solution.

- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Analyse Chemischer Reaktionen

Plasmon-Driven Sequential Reactions

4-NTA undergoes plasmon-driven transformations on silver substrates under laser irradiation, as demonstrated by surface-enhanced Raman spectroscopy (SERS) and electrochemical studies .

Conversion to 4-Nitrobenzenethiol (4NBT)

-

Mechanism : Dissociation of the S–CH₃ group via localized surface plasmon resonance (LSPR)-generated hot electrons.

-

Conditions :

-

Ag roughened substrate in aqueous phase.

-

Laser power >20 mW (532 nm wavelength).

-

-

Evidence :

Further Reduction to 4,4'-Dimercaptoazobenzene (DMAB)

-

Mechanism : Nitro group reduction to azobenzene via two-electron transfer steps.

-

Conditions :

-

Key Observations :

Table 1: Raman Spectral Shifts During Plasmon-Driven Reactions

| Compound | Peak (cm⁻¹) | Assignment |

|---|---|---|

| 4-NTA | 714 | S–CH₃ stretching |

| 4NBT | 724 | C–S stretching |

| DMAB | 1,338 | N=N symmetric stretching |

Electrochemical Behavior

Cyclic voltammetry reveals redox activity tied to nitro group reduction and thioether oxidation :

Table 2: Oxidation-Reduction Potentials

| Reaction Step | Potential (V) | Electron Transfer |

|---|---|---|

| S–CH₃ dissociation | 0.46 | 2 e⁻ |

| 4NBT → DMAB conversion | 0.81 | 4 e⁻ |

Irreversibility confirmed by post-reaction CV scans showing no residual peaks .

Stability and Catalytic Decomposition

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Nitrothioanisole is widely utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex molecules. For example, it serves as a precursor for synthesizing insecticides and other agrochemicals .

Biochemical Studies

The compound plays a significant role in biochemical research, particularly in studying enzyme-catalyzed reactions involving sulfur-containing substrates. It has been shown to interact with enzymes such as cytochrome P450 and sulfide oxidase, impacting metabolic pathways and cellular processes .

Medicinal Chemistry

Research on this compound contributes to the development of pharmaceuticals targeting sulfur-containing biomolecules. Its derivatives have demonstrated potential antibacterial and antifungal activities, with some compounds showing efficacy against resistant strains of bacteria . The nitro group can be reduced to an amino group, enhancing the compound's biological activity.

Surface-Enhanced Raman Scattering (SERS)

In analytical chemistry, this compound has been investigated for its SERS properties when adsorbed on silver nanoparticles. This application allows for the sensitive detection of the compound at low concentrations, which is beneficial in environmental monitoring and chemical analysis .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Used in the synthesis of insecticides |

| Biochemical Studies | Investigates enzyme interactions | Affects metabolism via interactions with cytochrome P450 |

| Medicinal Chemistry | Development of pharmaceuticals | Antibacterial and antifungal activities against resistant strains |

| Analytical Chemistry | SERS for sensitive detection | Effective at low concentrations for environmental monitoring |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of this compound derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited MIC values as low as 20 μM against S. aureus, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Enzyme Interaction

Research demonstrated that this compound interacts with sulfide oxidase, influencing its activity. The compound's ability to undergo redox reactions was shown to modulate metabolic pathways significantly, suggesting its utility in metabolic engineering applications .

Wirkmechanismus

The mechanism of action of 4-nitrothioanisole involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by the palladium catalyst . The sulfur atom in the thioether group can also participate in coordination with metal catalysts, influencing the reaction pathways and product formation .

Vergleich Mit ähnlichen Verbindungen

4-Nitrothioanisole can be compared with other similar compounds such as:

4-Nitroanisole: Similar structure but with an ether group (-OCH3) instead of a thioether group (-SCH3).

4-Methylthioaniline: Contains an amino group (-NH2) instead of a nitro group (-NO2).

4-Nitrophenyl Sulfide: Lacks the methyl group (-CH3) on the sulfur atom, leading to variations in its reactivity and applications.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

4-Nitrothioanisole, a compound with the chemical formula CHNOS, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through a one-vessel reaction involving 4-nitrochlorobenzene and sodium sulfide, followed by methylation. This method yields high purity and is efficient, with reported yields of up to 90% . The compound features a nitro group that significantly influences its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit notable antimicrobial properties. Studies have shown that derivatives of nitro compounds can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 20 μM . The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Nitro-substituted compounds have shown efficacy in inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in inflammation pathways. Inhibition of iNOS can lead to reduced production of pro-inflammatory cytokines such as COX-2 and TNF-α, suggesting that this compound could serve as a template for developing new anti-inflammatory agents .

3. Cytotoxicity and Anticancer Properties

this compound has also been studied for its cytotoxic effects on cancer cells. It has been shown to induce apoptosis in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The compound's ability to interact with cellular membranes enhances its therapeutic potential against tumors .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of nitro compounds, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against gram-positive bacteria, with an MIC value comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation explored the anti-inflammatory properties of this compound in a murine model of inflammation. The compound demonstrated a marked reduction in inflammatory markers and cytokine levels, supporting its potential as an anti-inflammatory agent .

Research Findings Summary

Eigenschaften

IUPAC Name |

1-methylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGPRYOJVPJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220378 | |

| Record name | Benzene, 1-(methylthio)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-57-5 | |

| Record name | 4-Nitrothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 701-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 701-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(methylthio)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrothioanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P24FB793DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.